tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate
CAS No.: 955028-51-0
Cat. No.: VC5936317
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955028-51-0 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl (3R,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
| Standard InChI Key | MEYHEQDHYZKZJR-DTWKUNHWSA-N |
| Isomeric SMILES | C[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O |
| SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)O |
| Canonical SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at positions 3 and 5 with hydroxyl and methyl groups, respectively, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The (3S,5R) stereochemistry dictates its three-dimensional orientation, influencing its reactivity and biological activity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1909294-25-2 (enantiomer: 1932597-68-6) | |
| IUPAC Name | tert-Butyl (3R,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate | |
| Molecular Formula | C₁₁H₂₁NO₃ | |
| Molecular Weight | 215.29 g/mol | |
| Isomeric SMILES | C[C@H]1CC@HO | |
| InChI Key | MEYHEQDHYZKZJR-DTWKUNHWSA-N |
Physicochemical Characteristics
While solubility data remain unspecified in public sources, the presence of polar hydroxyl and carbamate groups suggests moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The Boc group enhances stability under basic conditions but is cleavable under acidic conditions .
Synthesis and Stereochemical Control
Synthetic Strategies
The synthesis typically involves stereoselective methods to establish the (3S,5R) configuration:
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Piperidine Ring Formation: Cyclization of appropriately substituted precursors, such as amino alcohols, using reductive amination or ring-closing metathesis.
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Hydroxyl and Methyl Introduction: Asymmetric catalysis or chiral auxiliary approaches ensure correct stereochemistry. For example, enzymatic resolution or Sharpless epoxidation may yield desired diastereomers.
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions protects the amine, enhancing stability for subsequent reactions .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ring Formation | NH₄OAc, NaBH₃CN, MeOH | Piperidine scaffold |
| 2 | Stereoselective Oxidation | (S)-CBS catalyst, BH₃·THF | (3S,5R) configuration |
| 3 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | N-protected derivative |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structure and purity. For instance, ¹H NMR exhibits distinct signals for the tert-butyl group (δ 1.4 ppm), hydroxyl proton (δ 2.1 ppm), and methyl group (δ 1.0 ppm) . Chiral HPLC validates enantiomeric excess (>97%), as specified by suppliers .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s rigid piperidine scaffold mimics bioactive conformations, making it valuable in drug discovery. Examples include:
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Kinase Inhibitors: The hydroxyl and methyl groups participate in hydrogen bonding and hydrophobic interactions with ATP-binding pockets.
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Antiviral Agents: Piperidine derivatives are explored for protease inhibition in viral replication cycles .
Agrochemical Development
Functionalization of the Boc-protected amine yields herbicides and fungicides. The methyl group enhances lipid solubility, improving foliar absorption.
Catalysis and Materials Science
Chiral piperidines serve as ligands in asymmetric catalysis. For example, palladium complexes derived from this compound catalyze Suzuki-Miyaura couplings with high enantioselectivity .
Recent Advances and Future Directions
Stereoselective Methodologies
Recent studies focus on biocatalytic approaches using ketoreductases to achieve >99% enantiomeric excess, reducing reliance on chiral auxiliaries .
Drug Delivery Systems
Nanoparticle formulations incorporating the compound improve bioavailability of poorly soluble therapeutics, leveraging its amphiphilic properties.
Computational Modeling
Density Functional Theory (DFT) simulations predict reactivity patterns, guiding the design of derivatives with enhanced binding affinities .
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